molecular formula C13H10O4S B6399436 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% CAS No. 1261959-29-8

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95%

Cat. No. B6399436
CAS RN: 1261959-29-8
M. Wt: 262.28 g/mol
InChI Key: CFKVDOILSBOCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid (FTMBA) is an organic compound belonging to the family of aryl formates. It is a colorless, crystalline solid with a molecular weight of 256.35 g/mol and a melting point of 98-99°C. FTMBA has been widely studied due to its potential applications in various scientific fields. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of organosilicon compounds, and as an intermediate for the production of pharmaceuticals. Furthermore, FTMBA has been studied for its potential use in biochemistry and physiology as well as its ability to modulate the activity of enzymes.

Scientific Research Applications

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% has been widely studied for its potential applications in various scientific fields. It has been used as a reagent in organic synthesis for the preparation of organosilicon compounds. It has also been used as an intermediate for the production of pharmaceuticals. Furthermore, 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% has been studied for its potential use in biochemistry and physiology.

Mechanism of Action

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% has been found to modulate the activity of enzymes. This is thought to be due to the presence of the formyl group, which is capable of forming hydrogen bonds with amino acid side chains. This interaction can affect the conformation of the enzyme, which in turn can affect its activity.
Biochemical and Physiological Effects
4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. This inhibition can lead to increased drug concentrations in the body, which can lead to increased therapeutic effects. 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% has also been shown to modulate the activity of other enzymes, such as acetylcholinesterase and aspartate transaminase.

Advantages and Limitations for Lab Experiments

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% is a relatively stable compound, making it suitable for use in laboratory experiments. It is also relatively easy to synthesize, making it widely available for research. However, 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% is also a relatively toxic compound, and proper safety precautions should be taken when handling it.

Future Directions

The potential applications of 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% are still being explored. Further research is needed to investigate its potential use in drug metabolism, as well as its potential therapeutic effects. Additionally, research is needed to further explore the mechanism of action of 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% and its effects on enzymes. Further research is also needed to investigate other potential applications of 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95%, such as its potential use in the synthesis of organosilicon compounds. Finally, research is needed to investigate the safety and toxicity of 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95%, as well as its potential effects on the environment.

Synthesis Methods

4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% can be synthesized in a variety of ways. The most common method is the reaction of 4-formylthiophenol with 2-methoxybenzoic acid in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. This reaction produces 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 4-formylthiophenol with acetic anhydride, or the reaction of 4-formylthiophenol with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide.

properties

IUPAC Name

4-(5-formylthiophen-2-yl)-2-methoxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-11-6-8(2-4-10(11)13(15)16)12-5-3-9(7-14)18-12/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKVDOILSBOCIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(S2)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689513
Record name 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261959-29-8
Record name 4-(5-Formylthiophen-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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